molecular formula C11H16O3 B3054493 1-Methyl-2-(trimethoxymethyl)benzene CAS No. 60743-19-3

1-Methyl-2-(trimethoxymethyl)benzene

Cat. No.: B3054493
CAS No.: 60743-19-3
M. Wt: 196.24 g/mol
InChI Key: VWIGPMLVFMNEGG-UHFFFAOYSA-N
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Description

Properties

CAS No.

60743-19-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-methyl-2-(trimethoxymethyl)benzene

InChI

InChI=1S/C11H16O3/c1-9-7-5-6-8-10(9)11(12-2,13-3)14-4/h5-8H,1-4H3

InChI Key

VWIGPMLVFMNEGG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(OC)(OC)OC

Canonical SMILES

CC1=CC=CC=C1C(OC)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzene Derivatives

1-Isopropyl-2-methylbenzene (CAS: 527-84-4)
  • Structure : Benzene with a methyl group at position 1 and an isopropyl group (-CH(CH₃)₂) at position 2.
  • Molecular Weight : 134.22 g/mol .
  • Properties : Higher volatility (lower boiling point) compared to this compound due to lack of polar methoxy groups.
  • Applications : Common in fuel additives and fragrances.
1-Methyl-2-(1-phenylethenyl)benzene (CAS: 947-77-3)
  • Structure : Benzene with a methyl group at position 1 and a styrenyl group (-CH=CHPh) at position 2.
  • Properties : Exhibits UV activity due to conjugated double bonds.
  • Synthesis : Prepared via Wittig or Heck coupling reactions .

Oxygenated Benzene Derivatives

1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)benzene (CAS: 42145-66-4)
  • Structure : Benzene with a methyl group at position 1 and a tetrafluoroethoxy group (-OCH₂CF₃) at position 2.
  • Molecular Weight : 208.16 g/mol .
  • Properties : Enhanced chemical stability and hydrophobicity due to fluorine substituents.
  • Applications : Specialty solvent in fluoropolymer synthesis.
Benzene, 1-methyl-2-[(phenylsulfonyl)methyl]- (CAS: 71996-48-0)
  • Structure : Benzene with a methyl group at position 1 and a sulfonylmethyl group (-CH₂SO₂Ph) at position 2.
  • Properties : Polar and acidic (pKa ~1.5 for sulfonyl groups).
  • Applications : Intermediate in sulfonation reactions .

Functionalized Benzene Derivatives

1-Methyl-2-[(E)-2-nitroethenyl]benzene (CAS: 34222-71-4)
  • Structure: Benzene with a methyl group at position 1 and a nitrovinyl group (-CH=CHNO₂) at position 2.
  • Properties : Reactive nitro group enables participation in Diels-Alder reactions.
  • Synthesis : Prepared via condensation of 2-methylbenzaldehyde with nitroethane .
1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene
  • Structure : Benzene with a methyl group and a disulfide-linked bis(2-methylbenzyl) group.
  • Properties : Forms 3D crystal structures via C–H⋯π interactions.
  • Applications : Ligand in coordination chemistry .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
This compound C₁₀H₁₄O₃ 182.22 Trimethoxymethyl Polymers, controlled erosion
1-Isopropyl-2-methylbenzene C₁₀H₁₄ 134.22 Isopropyl Fuels, fragrances
1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)benzene C₉H₈F₄O 208.16 Tetrafluoroethoxy Fluoropolymer synthesis
1-Methyl-2-[(E)-2-nitroethenyl]benzene C₉H₉NO₂ 163.18 Nitrovinyl Organic synthesis

Research Findings and Key Distinctions

  • Reactivity :

    • The trimethoxymethyl group in this compound enhances hydrolytic stability compared to alkyl derivatives, making it suitable for slow-eroding polymers .
    • Nitrovinyl and disulfide derivatives exhibit higher reactivity in cross-coupling and redox reactions, respectively .
  • Environmental Impact :

    • Alkyl-substituted derivatives (e.g., 1-Isopropyl-2-methylbenzene) are regulated under CEPA due to persistence in ecosystems .
    • Fluorinated derivatives (e.g., tetrafluoroethoxy) show lower volatility and reduced environmental mobility .
  • Synthetic Challenges :

    • Trimethoxymethyl synthesis requires precise control of orthoester condensation to avoid side reactions .
    • Disulfide-linked compounds demand careful handling to prevent oxidation .

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